3-Amino-2-oxazolidinone-d4 chemical properties
3-Amino-2-oxazolidinone-d4 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Amino-2-oxazolidinone-d4. This stable isotope-labeled compound is a critical tool in analytical and drug development research, primarily utilized as an internal standard for the quantification of its non-deuterated analog, 3-Amino-2-oxazolidinone (AOZ). AOZ is the principal metabolite of the nitrofuran antibiotic, furazolidone.
Core Chemical Properties
3-Amino-2-oxazolidinone-d4 is a deuterated form of 3-Amino-2-oxazolidinone, where four hydrogen atoms on the oxazolidinone ring have been replaced by deuterium. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂D₄N₂O₂ | [1] |
| Molecular Weight | 106.12 g/mol | [2][3] |
| CAS Number | 1188331-23-8 | [3] |
| IUPAC Name | 3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one | [3] |
| Synonyms | AOZ-d4 | |
| Melting Point | 62-64°C | [4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |
| Appearance | White to Pale Beige Solid | [4] |
| SMILES | [2H]C1([2H])OC(=O)N(N)C1([2H])[2H] | [2] |
| InChI Key | KYCJNIUHWNJNCT-LNLMKGTHSA-N | [2] |
Synthesis and Manufacturing
While a detailed, publicly available synthesis protocol for 3-Amino-2-oxazolidinone-d4 is not readily found in the literature, the general synthesis of 2-oxazolidinone derivatives provides a likely pathway. One common method involves the reaction of an ethanolamine with urea or a derivative, often under microwave irradiation to drive the reaction. For the deuterated analog, a deuterated ethanolamine precursor would be required.
A plausible, though not explicitly documented, synthetic approach could involve the following conceptual steps:
Role in Drug Metabolism and Pharmacokinetics
3-Amino-2-oxazolidinone-d4 is intrinsically linked to the metabolism of the veterinary drug furazolidone. Furazolidone undergoes metabolic reduction of its nitro group to form the reactive aminofuran derivative, which then leads to the formation of 3-Amino-2-oxazolidinone (AOZ) as a major metabolite.[2] The detection of AOZ is a key indicator of furazolidone administration.
Analytical Applications and Experimental Protocols
The primary application of 3-Amino-2-oxazolidinone-d4 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the detection of AOZ in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
General Experimental Workflow for AOZ Quantification using LC-MS/MS
Below is a generalized workflow for the quantification of AOZ in a biological sample using 3-Amino-2-oxazolidinone-d4 as an internal standard.
A detailed, specific experimental protocol would need to be optimized for the particular matrix being analyzed.
Biological Activity of the Non-Deuterated Analog (AOZ)
While 3-Amino-2-oxazolidinone-d4 is primarily used as an analytical tool, its non-deuterated counterpart, AOZ, exhibits biological activity. Notably, AOZ has been shown to be an inhibitor of monoamine oxidase (MAO).[2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain.
This MAO inhibitory activity of AOZ is an important consideration in the toxicology and pharmacology of furazolidone.
Safety and Handling
3-Amino-2-oxazolidinone-d4 and its non-deuterated form are classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Amino-2-oxazolidinone-d4 is an indispensable tool for the accurate quantification of the furazolidone metabolite, AOZ. Its use as an internal standard in LC-MS methods is crucial for regulatory monitoring and in pharmacokinetic studies. Furthermore, the biological activity of its non-deuterated analog as a monoamine oxidase inhibitor highlights the broader pharmacological context of furazolidone metabolism. This guide provides a foundational understanding of the chemical properties and applications of 3-Amino-2-oxazolidinone-d4 for researchers and professionals in the fields of analytical chemistry and drug development.
References
- 1. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
